molecular formula C12H14O5 B3385486 Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate CAS No. 63787-20-2

Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate

Cat. No.: B3385486
CAS No.: 63787-20-2
M. Wt: 238.24 g/mol
InChI Key: SWIPLDKGBDZMBH-UHFFFAOYSA-N
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Description

Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate is an organic compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate typically involves the esterification of 4-acetyl-2-methoxyphenol with methyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate is used in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for developing pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

IUPAC Name

methyl 2-(4-acetyl-2-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-8(13)9-4-5-10(11(6-9)15-2)17-7-12(14)16-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIPLDKGBDZMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl bromoacetate was reacted with 2-methoxy-4-acetylphenol to give methyl 2-methoxy-4-acetylphenoxyacetate by the same procedure as was used to make isopropyl 4-acetylphenoxyacetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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